Cas no 1803600-84-1 (3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride)

3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride
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- MDL: MFCD28348150
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C613228-25mg |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 25mg |
$ 275.00 | 2022-06-06 | ||
Enamine | EN300-202580-5.0g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 5.0g |
$3935.0 | 2023-03-01 | |
Enamine | EN300-202580-10.0g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 10.0g |
$5837.0 | 2023-03-01 | |
Enamine | EN300-202580-0.05g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
Enamine | EN300-202580-1g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 1g |
$1357.0 | 2023-09-16 | |
1PlusChem | 1P01B9CG-500mg |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 500mg |
$1370.00 | 2024-06-18 | |
1PlusChem | 1P01B9CG-1g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 1g |
$1740.00 | 2024-06-18 | |
TRC | C613228-5mg |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 5mg |
$ 70.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003589-1g |
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 1g |
¥6755.0 | 2023-04-01 | |
Enamine | EN300-202580-0.25g |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride |
1803600-84-1 | 95% | 0.25g |
$672.0 | 2023-09-16 |
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochlorideに関する追加情報
Introduction to 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride (CAS No. 1803600-84-1)
3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1803600-84-1, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse pharmacological properties. The structural features of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride, particularly the presence of both chloro and fluoro substituents on the phenyl ring, contribute to its unique chemical and biological characteristics. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its interaction with biological targets.
The synthesis of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the fluorine atom, in particular, is a key step that often requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these processes. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications.
Recent research has highlighted the potential of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride as a lead compound in drug discovery. Its molecular structure suggests that it may exhibit inhibitory activity against certain enzymes and receptors involved in metabolic diseases and cancer. For instance, studies have shown that pyrrolidine derivatives can interact with ATP-binding sites of kinases, potentially leading to therapeutic effects. The chloro and fluoro substituents are known to improve binding affinity by enhancing hydrophobic interactions and electronic effects.
In the context of oncology research, 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride has been investigated for its ability to modulate signaling pathways associated with tumor growth and progression. Preclinical studies have demonstrated that this compound can inhibit the activity of specific tyrosine kinases, which are overexpressed in many cancer types. The fluorine atom, in particular, has been shown to increase metabolic stability while maintaining potent biological activity. These findings make 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride a promising candidate for further development into an anticancer therapeutic agent.
The pharmacokinetic properties of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride are also of great interest. Its solubility profile and bioavailability are critical factors that determine its efficacy in vivo. Studies have indicated that the hydrochloride salt form improves oral bioavailability by enhancing dissolution rates. Additionally, the compound's metabolic stability has been assessed through in vitro studies using liver microsomes and hepatocytes. These studies have revealed that 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride undergoes minimal metabolism under physiological conditions, suggesting a longer half-life and sustained therapeutic effects.
From a computational chemistry perspective, molecular modeling techniques have been utilized to predict the binding modes of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride with biological targets. These simulations have provided valuable insights into how the chloro and fluoro substituents interact with amino acid residues in protein binding pockets. Such information is crucial for designing derivatives with enhanced potency and selectivity. Furthermore, virtual screening methods have been employed to identify novel analogs based on the scaffold of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride, accelerating the drug discovery process.
The safety profile of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride has been evaluated through toxicological studies conducted both in vitro and in vivo. Initial assessments have shown that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are required to fully understand its long-term safety implications. Pharmacogenomic analyses have also been performed to assess potential interactions with genetic variations among patients, ensuring personalized medicine approaches can be developed if necessary.
The industrial significance of 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing compounds based on pyrrolidine scaffolds due to their proven efficacy and structural diversity. The demand for high-quality intermediates like 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride has led to advancements in synthetic chemistry workflows, enabling scalable production processes for drug candidates.
In conclusion, 3-(2-chlorophenyl)- 3- fluoropyrrolidine hydrochloride (CAS No. 1803600-84-1) represents a compelling example of how structural modifications can enhance pharmacological properties. Its potential applications in oncology and metabolic disease treatment make it a valuable asset in pharmaceutical development pipelines. Continued research efforts will likely uncover new therapeutic uses for this compound, further solidifying its importance in modern medicinal chemistry.
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